molecular formula C16H17N3S B307206 N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine

N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine

Cat. No. B307206
M. Wt: 283.4 g/mol
InChI Key: CFYDYDSEOZWOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine, also known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. MTT is a popular choice for researchers due to its simplicity, sensitivity, and cost-effectiveness.

Mechanism of Action

The mechanism of action of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine involves the reduction of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine to formazan by the mitochondrial enzyme succinate dehydrogenase. The reduction reaction is dependent on the activity of the electron transport chain and reflects the metabolic activity of the cells. The formazan product is insoluble and accumulates in the mitochondria and cytoplasm of the cells.
Biochemical and Physiological Effects:
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine has no known biochemical or physiological effects on cells. The assay is non-toxic and does not interfere with cell metabolism or function. The reduction of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine to formazan is a passive process that reflects the metabolic activity of the cells.

Advantages and Limitations for Lab Experiments

The N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay has several advantages over other cell viability assays. It is simple, sensitive, and cost-effective. The assay can be performed in multi-well plates, allowing for high-throughput screening of compounds. The assay is also compatible with various cell types and can be adapted to measure cell proliferation, cytotoxicity, and apoptosis.
However, the N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay has some limitations. The assay is dependent on the metabolic activity of the cells and may not accurately reflect cell viability in certain conditions. The assay may also produce false-positive results due to the reduction of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine by non-viable cells or other reducing agents present in the sample.

Future Directions

There are several future directions for the use of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine in scientific research. One potential direction is the development of new N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine-based assays that can measure additional parameters of cell function, such as oxidative stress, inflammation, and autophagy. Another direction is the optimization of the N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay for use in 3D cell culture models and tissue engineering applications. Additionally, the use of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine in combination with other assays, such as flow cytometry and gene expression analysis, may provide more comprehensive information on cell function and response to treatments.

Synthesis Methods

N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine can be synthesized through a two-step process. The first step involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with dimethyl sulfate to produce 3-methyl-1,3-benzothiazol-2-ylidene hydrazone. The second step involves the reaction of 3-methyl-1,3-benzothiazol-2-ylidene hydrazone with p-phenylenediamine in the presence of sulfuric acid to produce N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the ability of viable cells to reduce N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine to formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. The N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay is commonly used to evaluate the cytotoxicity of drugs, test the effect of growth factors and cytokines on cell proliferation, and screen for potential anticancer agents.

properties

Product Name

N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline

InChI

InChI=1S/C16H17N3S/c1-18(2)13-10-8-12(9-11-13)17-16-19(3)14-6-4-5-7-15(14)20-16/h4-11H,1-3H3

InChI Key

CFYDYDSEOZWOKG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N(C)C

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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